ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate
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Overview
Description
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
The thiophene ring system, a key structural component of this compound, is known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it’s likely that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 20725 and melting point of 79 - 82°C , may influence its pharmacokinetic profile.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives , it’s likely that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate can be achieved through several methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of thiophene derivatives like this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its biological activity.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyano-2-hydroxy-3-(furan-2-yl)prop-2-enoate: Similar structure but contains a furan ring instead of a thiophene ring.
Ethyl 3-cyano-2-hydroxy-3-(pyridin-2-yl)prop-2-enoate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in the thiophene ring can engage in unique interactions, making this compound particularly valuable in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl (Z)-3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)9(12)7(6-11)8-4-3-5-15-8/h3-5,12H,2H2,1H3/b9-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNAZWCHBHOWJO-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C#N)C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C#N)/C1=CC=CS1)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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